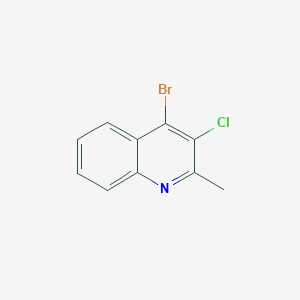

4-Bromo-3-chloro-2-methylquinoline

Descripción general

Descripción

4-Bromo-3-chloro-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C({10})H({7})BrClN. It is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of bromine, chlorine, and methyl groups on the quinoline ring significantly influences its chemical reactivity and biological activity.

Synthetic Routes and Reaction Conditions:

Halogenation of Quinoline Derivatives: One common method involves the halogenation of 2-methylquinoline. This can be achieved by treating 2-methylquinoline with bromine and chlorine under

Actividad Biológica

4-Bromo-3-chloro-2-methylquinoline is a heterocyclic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article delves into the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and pharmacokinetic profiles, supported by data tables and relevant case studies.

Overview of this compound

- Molecular Formula: CHBrClN

- Molecular Weight: 256.53 g/mol

- Structural Features: The presence of bromine and chlorine atoms, along with a methyl group on the quinoline ring, significantly influences its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit substantial antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/ml |

| Escherichia coli | 75 µg/ml |

| Pseudomonas aeruginosa | 100 µg/ml |

| Bacillus subtilis | 60 µg/ml |

The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, with an MIC of 50 µg/ml .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated:

- MCF-7 Cell Line: IC = 25 µM

- A549 Cell Line: IC = 30 µM

These findings suggest that the compound exhibits moderate cytotoxicity against these cancer cell lines, warranting further investigation into its potential as an anticancer agent .

The biological activity of quinoline derivatives is often attributed to their ability to interact with various biological targets through several mechanisms:

- Enzyme Inhibition: Quinoline compounds can inhibit enzymes involved in critical metabolic pathways.

- DNA Intercalation: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Signal Transduction Modulation: They may modulate signaling pathways that are crucial for cell survival and proliferation.

The specific pathways influenced by this compound require further elucidation through targeted studies .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests reasonable bioavailability due to its molecular characteristics:

- LogP Value: 4.01, indicating good lipophilicity.

- Absorption Potential: The compound's structure allows for effective absorption across biological membranes.

Further studies are needed to assess its metabolism and excretion profiles comprehensively.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

The compound has been studied for its potential as an antimicrobial agent. Quinoline derivatives are known to exhibit activity against a range of bacterial and fungal pathogens. Research indicates that 4-bromo-3-chloro-2-methylquinoline can interact with biological targets, potentially leading to the development of new antibiotics or antifungal treatments.

Antitumor Activity

In addition to antimicrobial effects, there is growing interest in the antitumor properties of quinoline derivatives. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation in vitro. The halogen atoms in the structure may contribute to increased cytotoxicity against various cancer cell lines .

Drug Development Intermediates

The compound serves as an important intermediate in the synthesis of other pharmaceutical agents. The high reactivity at the bromine and chlorine sites allows for various chemical modifications, making it a versatile building block in drug synthesis .

Agrochemicals

Pesticide Development

Quinoline derivatives have been explored for their applications in agrochemicals, particularly as pesticides. The ability of this compound to interact with biological systems suggests potential use as an active ingredient in herbicides or insecticides.

Materials Science

Dye Synthesis

The compound's unique structure also makes it suitable for use in materials science, particularly in the synthesis of dyes and pigments. Quinoline derivatives are known for their vibrant colors and stability, which can be utilized in textile applications or as colorants in various products.

Synthetic Routes

The synthesis of this compound typically involves halogenation reactions of 2-methylquinoline using bromine and chlorine under controlled conditions. This method allows for the introduction of halogen substituents at specific positions on the quinoline ring, which is crucial for its biological activity.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Screening

In vitro assays were conducted on human cancer cell lines to assess the cytotoxic effects of this compound. The compound demonstrated dose-dependent inhibition of cell growth, highlighting its promise as an antitumor agent.

Propiedades

IUPAC Name |

4-bromo-3-chloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-10(12)9(11)7-4-2-3-5-8(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPCLTPZXXPJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.